molecular formula C29H26N8O3 B11419841 1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

Cat. No.: B11419841
M. Wt: 534.6 g/mol
InChI Key: LYYWEGWRAZUUNM-UHFFFAOYSA-N
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Description

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one is a complex organic compound that features a variety of functional groups, including a furan ring, a piperazine ring, and a hexazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one likely involves multiple steps, including the formation of the furan-2-carbonyl piperazine intermediate and the subsequent coupling with the hexazatetracyclo structure. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, 1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one may be studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperazine derivatives, furan-containing molecules, and hexazatetracyclo structures. Examples include:

  • 1-(furan-2-carbonyl)piperazine
  • 9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaene

Uniqueness

The uniqueness of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H26N8O3

Molecular Weight

534.6 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C29H26N8O3/c38-25(34-15-17-35(18-16-34)28(39)23-12-7-19-40-23)14-6-13-24-31-32-29-36(24)22-11-5-4-10-21(22)27-30-26(33-37(27)29)20-8-2-1-3-9-20/h1-5,7-12,19H,6,13-18H2

InChI Key

LYYWEGWRAZUUNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)C(=O)C7=CC=CO7

Origin of Product

United States

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